molecular formula C19H29N7O8S B12291207 11-Hydroxysaxitoxin sulfate CAS No. 68107-90-4

11-Hydroxysaxitoxin sulfate

Cat. No.: B12291207
CAS No.: 68107-90-4
M. Wt: 515.5 g/mol
InChI Key: OJGSTYDPCUYWRU-UHFFFAOYSA-N
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Description

11-Hydroxysaxitoxin sulfate is a potent neurotoxin that belongs to the saxitoxin family. These toxins are primarily produced by marine dinoflagellates and cyanobacteria, and they are known to cause paralytic shellfish poisoning. The compound is characterized by its ability to block nerve impulses by targeting specific receptors such as voltage-gated sodium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxysaxitoxin sulfate involves several steps, starting from the precursor saxitoxin. The process includes hydroxylation and sulfation reactions. The hydroxylation step is typically catalyzed by enzymes such as Rieske oxygenases, which exhibit high specificity and selectivity . The sulfation step involves the addition of a sulfate group, which can be achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound is not well-documented due to its high toxicity and the complexity of its synthesis. the extraction from natural sources, such as dinoflagellates, is a common method. This involves cultivating the dinoflagellates under specific conditions and then extracting the toxin using liquid-liquid extraction or solid-phase extraction techniques .

Chemical Reactions Analysis

Types of Reactions

11-Hydroxysaxitoxin sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs of saxitoxin, each with different toxicological properties.

Scientific Research Applications

11-Hydroxysaxitoxin sulfate has several scientific research applications:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of neurotoxins.

    Biology: The compound is used to investigate the mechanisms of nerve impulse blockage and the role of sodium channels.

    Medicine: Research is ongoing to explore its potential use in developing treatments for neurological disorders.

    Industry: It is used in the development of detection methods for marine toxins in seafood.

Mechanism of Action

11-Hydroxysaxitoxin sulfate exerts its effects by binding to voltage-gated sodium channels on nerve cells. This binding prevents the influx of sodium ions, thereby blocking nerve impulses. The compound specifically targets the alpha subunit of the sodium channel, leading to paralysis and other neurotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Hydroxysaxitoxin sulfate is unique due to its specific hydroxylation and sulfation, which confer distinct chemical and biological properties. These modifications affect its binding affinity to sodium channels and its overall toxicity .

Properties

68107-90-4

Molecular Formula

C19H29N7O8S

Molecular Weight

515.5 g/mol

IUPAC Name

[2,6-diamino-4-[(1-amino-3-methyl-2-oxo-6-prop-1-en-2-ylcyclohex-3-en-1-yl)oxymethyl]-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate

InChI

InChI=1S/C19H29N7O8S/c1-8(2)10-5-4-9(3)14(27)17(10,22)33-7-11-13-18(25-15(20)24-13)19(28,29)12(34-35(30,31)32)6-26(18)16(21)23-11/h4,10-13,28-29H,1,5-7,22H2,2-3H3,(H2,21,23)(H3,20,24,25)(H,30,31,32)

InChI Key

OJGSTYDPCUYWRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C(C1=O)(N)OCC2C3C4(C(C(CN4C(=N2)N)OS(=O)(=O)O)(O)O)NC(=N3)N)C(=C)C

Origin of Product

United States

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